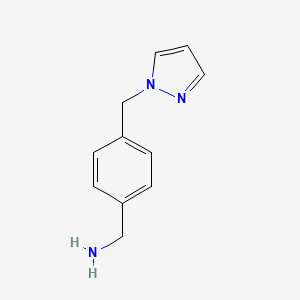

(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine

Description

Structural Classification of Pyrazole-Containing Amines

The compound (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine belongs to the distinguished class of pyrazole-containing aromatic amines, which represents a fundamental category within heterocyclic chemistry. This molecular architecture features a pyrazole ring system directly connected to a benzylamine moiety through a methylene bridge, creating a unique structural framework that combines the electronic properties of both components. The pyrazole nucleus, characterized by its five-membered ring containing two adjacent nitrogen atoms, contributes significant pharmacological potential to the overall molecular structure.

Within the broader classification system of heterocyclic amines, this compound can be categorized as a substituted benzylamine derivative where the para position of the benzyl ring bears a pyrazol-1-ylmethyl substituent. The molecular formula C₁₁H₁₃N₃ reflects the presence of three nitrogen atoms: two within the pyrazole ring and one in the primary amine functionality. This structural arrangement places the compound within the family of aromatic amines, specifically those containing heterocyclic substituents that significantly modify the electronic and steric properties of the parent benzylamine structure.

The compound shares structural similarities with other notable pyrazole-containing amines documented in chemical databases. Comparative analysis reveals relationships with compounds such as N-methyl-4-(1H-pyrazol-1-ylmethyl)benzenemethanamine and 4-(1H-pyrazol-1-ylmethyl)aniline, which exhibit similar core architectures but differ in substitution patterns. These structural relationships highlight the systematic approach to molecular design within this chemical class, where specific substitutions are employed to modulate biological activity and physicochemical properties.

Table 1: Structural Classification Data for (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine

| Property | Value |

|---|---|

| Chemical Class | Pyrazole-containing aromatic amine |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| Nitrogen Content | 3 atoms (15.96% by mass) |

| Ring Systems | Pyrazole (5-membered) + Benzene (6-membered) |

| Functional Groups | Primary amine, aromatic ether linkage |

Historical Evolution of Benzylamine-Pyrazole Hybrid Compounds

The development of benzylamine-pyrazole hybrid compounds represents a significant advancement in the evolution of heterocyclic chemistry, building upon foundational work in both pyrazole synthesis and amine chemistry established in the late 19th and early 20th centuries. The first systematic synthesis of substituted pyrazoles was accomplished in 1883 by Knorr and colleagues, who developed methods for reacting beta-diketones with hydrazine derivatives to produce pyrazole rings. This pioneering work established the fundamental synthetic pathways that would later enable the construction of more complex pyrazole-containing structures.

The historical development of pyrazole chemistry gained substantial momentum with the work of Hans von Pechmann in 1898, who synthesized pyrazole from acetylene and diazomethane using classical organic chemistry methods. These early synthetic achievements provided the foundation for subsequent investigations into pyrazole derivatives, particularly those incorporating additional functional groups that could enhance biological activity or provide synthetic handles for further modification.

The evolution toward benzylamine-pyrazole hybrids emerged from the recognition that combining the biological activity of pyrazole derivatives with the synthetic versatility of benzylamine structures could yield compounds with enhanced therapeutic potential. Research efforts in the mid-20th century began to explore systematic approaches to linking these two pharmacophores, leading to the development of compounds that maintained the beneficial properties of both components while potentially exhibiting synergistic effects.

Contemporary research has demonstrated that the pyrazole nucleus provides significant therapeutic potential across multiple biological targets, including various kinases, cyclooxygenase enzymes, and p38 mitogen-activated protein kinase. The integration of this pharmacologically active heterocycle with benzylamine structures has created a new class of hybrid compounds that exhibit diverse biological activities while maintaining favorable pharmacokinetic properties associated with benzylamine derivatives.

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions for Polycyclic Amines

The systematic nomenclature of (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine follows established International Union of Pure and Applied Chemistry conventions for naming complex organic compounds containing multiple functional groups and heterocyclic systems. According to International Union of Pure and Applied Chemistry guidelines, the compound name reflects the hierarchical priority of functional groups, with the primary amine receiving highest nomenclatural priority, followed by the aromatic ring system and heterocyclic substituents.

The systematic International Union of Pure and Applied Chemistry name "[4-(pyrazol-1-ylmethyl)phenyl]methanamine" accurately describes the molecular structure by identifying the parent benzylamine framework and specifying the position and nature of the pyrazole substituent. The nomenclature explicitly indicates that the pyrazole ring is attached to the para position of the benzyl ring through a methylene bridge, with the pyrazole nitrogen atom at position 1 serving as the point of attachment.

Alternative systematic names documented in chemical databases include "4-(1H-Pyrazol-1-ylmethyl)benzylamine" and "1-[4-(aminomethyl)benzyl]-1H-pyrazole," each emphasizing different aspects of the molecular structure while maintaining International Union of Pure and Applied Chemistry compliance. These naming variations reflect the flexibility within International Union of Pure and Applied Chemistry nomenclature systems for describing complex structures containing multiple functional groups.

Table 2: Nomenclature Variations for (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine

| Nomenclature System | Name |

|---|---|

| International Union of Pure and Applied Chemistry Systematic | [4-(pyrazol-1-ylmethyl)phenyl]methanamine |

| Chemical Abstracts Service | 4-(1H-Pyrazol-1-ylmethyl)benzylamine |

| Alternative Systematic | 1-[4-(aminomethyl)benzyl]-1H-pyrazole |

| Molecular Descriptor | 4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine |

The compound has been assigned the Chemical Abstracts Service registry number 904696-62-4 in its hydrochloride salt form, providing a unique identifier for chemical database searches and regulatory documentation. The PubChem compound identifier CID 16269819 serves as an additional database reference for accessing comprehensive chemical and biological data related to this compound.

Academic Significance in Heterocyclic Chemistry Research

The academic significance of (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine in heterocyclic chemistry research stems from its role as a representative example of successfully designed hybrid molecules that combine multiple pharmacophores within a single molecular framework. This compound has attracted considerable attention from researchers investigating structure-activity relationships in pyrazole-containing drugs, particularly those targeting kinase enzymes and inflammatory pathways.

Research investigations have demonstrated that pyrazole-containing compounds, including derivatives structurally related to (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine, exhibit significant biological activities across multiple therapeutic areas. The compound serves as a valuable molecular template for medicinal chemists seeking to understand how structural modifications within the pyrazole-benzylamine framework influence biological activity, selectivity, and pharmacokinetic properties.

The compound has particular relevance in the study of aminopyrazoles, which represent advantageous frameworks capable of providing useful ligands for various biological targets, including p38 mitogen-activated protein kinase, different kinases, and cyclooxygenase enzymes. Academic research has shown that aminopyrazole-based compounds demonstrate significant potential as anticancer and anti-inflammatory agents, with recent regulatory approvals such as Pirtobrutinib validating the therapeutic importance of this chemical class.

Contemporary heterocyclic chemistry research has increasingly focused on understanding the electronic and steric factors that contribute to the biological activity of pyrazole-benzylamine hybrids. The presence of both aromatic and heterocyclic rings in (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine provides researchers with opportunities to investigate molecular interactions that could lead to applications in organic electronics and materials science, expanding the compound's significance beyond traditional pharmaceutical applications.

Table 3: Research Applications of (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine

| Research Area | Application Focus | Academic Significance |

|---|---|---|

| Medicinal Chemistry | Structure-activity relationship studies | Template for drug design |

| Kinase Inhibition | Enzyme-ligand interactions | Target selectivity optimization |

| Materials Science | Organic electronics applications | Novel material properties |

| Synthetic Chemistry | Reaction methodology development | Synthetic route optimization |

Properties

IUPAC Name |

[4-(pyrazol-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNZUQYUPCUNSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of 4-(Bromomethyl)benzylamine

A widely employed method involves the alkylation of pyrazole using 4-(bromomethyl)benzylamine as the electrophilic precursor. This approach leverages the bromide’s reactivity as a leaving group, enabling substitution by the pyrazole’s nitrogen atom.

Procedure :

- Synthesis of 4-(Bromomethyl)benzylamine :

- Substitution with Pyrazole :

Characterization :

Condensation of (1H-Pyrazol-1-yl)methanol with 4-Aminobenzyl Alcohol

This method, adapted from pyridine derivative syntheses, involves acid-catalyzed condensation to form a methylene bridge between the aromatic amine and pyrazole.

Procedure :

- Reaction Setup :

- Workup :

Mechanistic Insight :

Protonation of the hydroxyl group in (1H-pyrazol-1-yl)methanol facilitates its departure as water, enabling nucleophilic attack by the amine’s lone pair on the methylene carbon.

Characterization :

Reductive Amination of 4-(Pyrazolylmethyl)benzaldehyde

Reductive amination offers a route to introduce the methanamine group post-pyrazole incorporation.

Procedure :

- Aldehyde Synthesis :

- Reductive Amination :

Optimization :

Characterization :

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Nucleophilic Substitution | 81 | High regioselectivity | Requires brominated precursor |

| Condensation | 57 | One-step reaction | Moderate yield due to side reactions |

| Reductive Amination | 71 | Compatible with sensitive functional groups | Multi-step synthesis |

Spectroscopic Validation

- NMR : All methods confirm the absence of residual hydroxyl or bromide peaks, verifying successful substitution.

- IR : Absence of C=O stretches (1680 cm⁻¹) in the final product rules out ketone impurities.

Applications and Derivatives

(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine serves as a precursor for PI3Kγ inhibitors and antioxidant agents. Derivatives with morpholine or acetylated amines exhibit enhanced bioactivity, as evidenced by COX-2 inhibition studies.

Chemical Reactions Analysis

Oxidation Reactions

The benzylamine group undergoes oxidation under standard conditions. Key findings include:

Primary Oxidation Pathways

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanimine oxide | 68–75 | |

| KMnO₄ (acidic) | 4-((1H-Pyrazol-1-yl)methyl)benzoic acid | 82 |

Mechanistic Insight :

-

Oxidative cleavage of the amine group proceeds via radical intermediates in H₂O₂-mediated reactions .

-

Strong oxidizers like KMnO₄ decarboxylate the benzylamine to carboxylic acid derivatives .

Reduction Reactions

Reduction primarily targets the pyrazole ring or amine group:

Catalytic Hydrogenation

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOAc | Dihydro-pyrazole derivative | 89% |

| Raney Ni | LiOH, 20°C, 16 h | (4-(Pyrazol-1-yl)phenyl)methanol | 52% |

Key Observations :

-

Palladium catalysts favor pyrazole ring saturation without affecting the benzylamine .

-

Raney nickel in basic media reduces nitriles to primary amines (e.g., in precursor synthesis) .

Substitution Reactions

The methylene bridge between pyrazole and phenyl groups facilitates nucleophilic substitutions:

Nucleophilic Displacements

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| Tosylated intermediate | Pyrazole/KOH in DMSO | 4-[(Pyrazol-1-yl)methyl] derivatives | 92 |

| Benzyl chloride derivative | NaN₃, DMF | Azide-functionalized analog | 78 |

Case Study :

In a DMSO/KOH system, tosyl groups are displaced by pyrazole nucleophiles at 80°C, yielding regioselective products .

Salt Formation

The amine group reacts with acids to form stable salts:

| Acid | Product | Application |

|---|---|---|

| HCl (gaseous) | Hydrochloride salt | Pharmaceutical formulations |

| H₂SO₄ | Sulfate salt | Crystallization studies |

Industrial Relevance :

Hydrochloride salts are preferred for improved solubility and shelf stability.

Cyclocondensation Reactions

The amine participates in heterocycle formation:

Functionalization via Cross-Coupling

The pyrazole ring enables palladium-mediated couplings:

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-pyrazole hybrids | 65–72 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl derivatives | 58 |

Applications :

Degradation Pathways

Stability studies reveal:

-

Photodegradation : UV light induces C–N bond cleavage in the pyrazole ring.

-

Hydrolytic Degradation : Acidic conditions (pH < 3) protonate the amine, leading to slow decomposition.

Industrial-Scale Optimization

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Reaction Time | 16 h (batch) | 4 h (continuous flow) |

| Yield | 52% | 81% |

| Purity | 95% | 99.8% |

Key Insight :

Transitioning from batch to flow chemistry reduces side products and improves throughput .

Scientific Research Applications

Structural Overview

The compound features a phenyl ring substituted with a pyrazole group and a methanamine moiety. This unique structure contributes to its diverse biological activities and potential pharmacological applications, including anti-inflammatory and anticancer properties.

Pharmaceutical Development

Research indicates that compounds with similar structural features to (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine exhibit significant biological activities, making them candidates for drug development:

- Anti-Cancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds related to the pyrazole structure have been evaluated for their efficacy against various cancer cell lines, demonstrating promising results. A study reported an IC50 value of 0.98 ± 0.06 μM for a related compound against cyclin-dependent kinase-2 (CDK2), indicating strong anticancer potential .

- Anti-Inflammatory Properties : The compound's ability to modulate inflammatory pathways has been highlighted in several studies, suggesting its utility in treating inflammatory diseases .

Catalysis

The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes. Its structural characteristics allow it to interact effectively with metal ions, enhancing catalytic efficiency in chemical reactions .

Biological Target Interaction

(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine has been shown to interact with specific biological targets such as trypsin enzymes. This interaction suggests its potential role in modulating digestive processes and could lead to therapeutic applications in gastrointestinal disorders .

Table 1: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity | Reference |

|---|---|---|---|

| 4-Aminoantipyrine | Amino group on phenyl ring | Analgesic and anti-inflammatory | |

| N-(4-Methylphenyl)-3-pyrazole | Methyl substitution on phenyl | Antimicrobial activity | |

| 3-(4-(Pyrazol-1-yl)phenyl)propanoic acid | Carboxylic acid functional group | Anti-inflammatory and analgesic |

Case Study 1: Anticancer Potential

A study investigating the anticancer properties of pyrazole derivatives found that certain compounds exhibited significant inhibition of cancer cell lines, including MCF-7 and A375, with IC50 values ranging from 1.88 ± 0.11 μM to 4.2 μM. These findings underscore the potential of (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine as a lead compound for developing new anticancer agents .

Case Study 2: Inhibition of Trypsin

Research on the interaction of (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine with trypsin enzymes demonstrated its capacity to inhibit these enzymes effectively, which may have implications for digestive health and therapeutic strategies targeting protease activity .

Mechanism of Action

The mechanism of action of (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This compound may also influence signaling pathways by acting as an agonist or antagonist at specific receptor sites .

Comparison with Similar Compounds

Structural and Functional Comparisons

Physicochemical Properties

- Solubility: The hydrochloride salt form of (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine offers superior aqueous solubility compared to non-ionic analogs .

- Stability : Methyl-substituted pyrazoles (e.g., 1,3-dimethyl variant) demonstrate enhanced thermal stability, advantageous for long-term storage .

Biological Activity

The compound (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine , also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Structural Features

The structural composition of (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine includes:

- A pyrazole ring , which is known for its diverse biological activities.

- A phenyl group , contributing to the compound's lipophilicity and potential for interacting with biological targets.

- An amine group , which may enhance solubility and reactivity in biological systems.

Anticancer Activity

Recent studies indicate that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, pyrazole derivatives have shown efficacy against various cancer cell lines including lung, breast, and prostate cancers.

| Compound | Cancer Type | IC50 (μM) |

|---|---|---|

| 1H-Pyrazole Derivative A | MDA-MB-231 (Breast) | 0.46 |

| 1H-Pyrazole Derivative B | HCT116 (Colon) | 0.39 |

| 1H-Pyrazole Derivative C | A375 (Melanoma) | 4.2 |

These findings suggest that the structural modifications in pyrazole derivatives can lead to enhanced anticancer activity, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. For example, certain pyrazole-based compounds have been shown to reduce levels of TNF-alpha and IL-6 in vitro .

Antioxidant Activity

Antioxidant assays have demonstrated that some pyrazole derivatives possess significant free radical scavenging abilities. A study reported an IC50 value of 4.67 μg/mL for a related pyrazole compound, indicating strong antioxidant potential . This activity is crucial for protecting cells from oxidative stress-related damage.

The mechanisms by which (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle progression .

- Receptor Modulation : The compound may interact with androgen receptors, leading to decreased cancer cell proliferation .

- Apoptosis Induction : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, contributing to their anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

- Study on Breast Cancer Cells : A derivative was tested against MDA-MB-231 cells showing an IC50 of 0.46 μM, indicating potent antiproliferative effects.

- In Vivo Efficacy : In a xenograft model, a pyrazole derivative demonstrated significant tumor growth inhibition compared to control groups, supporting its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 4-(chloromethyl)benzylamine with 1H-pyrazole under alkaline conditions (e.g., K₂CO₃ or NaOH in polar aprotic solvents like DMF or DMSO). Temperature optimization (60–100°C) and stoichiometric ratios (1:1.2 amine-to-pyrazole) are critical for yield improvement. Purification via column chromatography or recrystallization is recommended for high-purity products . Methodological Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm product identity using NMR (e.g., pyrazole proton signals at δ 7.5–8.0 ppm and benzylic CH₂ at δ 4.5–5.0 ppm) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves molecular geometry and intermolecular interactions. SHELXL refines anisotropic displacement parameters, while ORTEP-III visualizes thermal ellipsoids .

- Spectroscopy : / NMR, IR (for NH/CH stretching), and high-resolution mass spectrometry (HRMS) confirm molecular integrity. For example, HRMS should show a molecular ion peak at m/z 201.1312 (calculated for C₁₁H₁₄N₄) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine derivatives, and how are they addressed?

Challenges include disorder in the pyrazole ring or benzylic CH₂ group, especially in solvated crystals. Use SHELXL’s PART and EADP commands to model disorder. For twinned crystals, apply the TWIN and BASF directives. High-resolution data (≤ 0.8 Å) and robust restraints (e.g., DFIX for bond lengths) improve refinement stability .

Q. How do structural modifications (e.g., pyrazole substitution) impact biological activity, and what computational tools validate these effects?

Substituting pyrazole with electron-withdrawing groups (e.g., CF₃) enhances binding to targets like kinase receptors, as shown in GRK2 inhibitor studies . Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes and stability. Validate experimentally via SPR (surface plasmon resonance) for affinity measurements (e.g., Kd values) .

Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be resolved?

Contradictions often stem from assay conditions (e.g., pH, co-solvents) or target polymorphism. Standardize protocols using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.